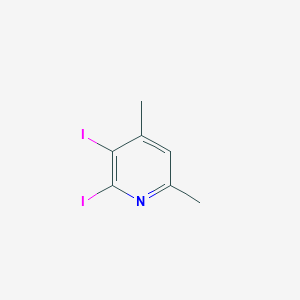

2,3-Diiodo-4,6-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Diiodo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H7I2N . It has an average mass of 358.946 Da and a monoisotopic mass of 358.866760 Da .

Synthesis Analysis

An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . This compound reacts with N-acylhydrazines to give two structural isomers .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2nd and 3rd positions by iodine atoms and at the 4th and 6th positions by methyl groups .Chemical Reactions Analysis

The reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines results in two structural isomers . The presence of a methyl group at C-4 in this dicarbonitrile may affect the regioselectivity of the reaction .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Properties

The study on 2,6-diiodo-3,5-dimethylpyridine reveals its non-planar structure with a slightly deformed pyridine ring, exhibiting a saddle shape. This compound displays unique packing patterns in the solid state, characterized by aromatic face-to-face π-stacking, although lacking long-range interactions. Such structural insights are crucial for understanding the compound's chemical behavior and potential applications in materials science and crystallography (Pugh, 2006).

Photoluminescence and Coordination Chemistry

Research into polymeric one- and two-dimensional copper(I) iodide complexes with 4,6-dimethylpyrimidine highlights the compound's ability to modulate photoluminescent properties. The study demonstrates that the energy level of the π* orbital of the azaaromatic compounds, including 4,6-dimethylpyrimidine, regulates emission color, with potential applications in photoluminescent materials and light-emitting devices (Kitada & Ishida, 2014).

Synthesis and Chemical Reactions

The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation processes and their selective S-alkylation under phase transfer conditions have been documented. These findings contribute to the development of methodologies for synthesizing novel pyridine derivatives, offering a foundation for further chemical and pharmacological research (Dave & Patel, 2001).

Advanced Organic Synthesis Techniques

Innovative methods for the preparation of forensically relevant pyridines, including 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, have been explored, utilizing the Suzuki cross-coupling reaction. Such methodologies underscore the compound's relevance in forensic science, enabling the synthesis of compounds critical for analytical and investigative purposes (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Environmental and Biological Applications

The degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes has been studied, shedding light on the biodegradation processes of pyridines in wastewater. This research is vital for environmental science, offering insights into microbial pathways for the breakdown of potentially harmful compounds in industrial effluents (Khasaeva, Parshikov, & Zaraisky, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, and fatal in contact with skin . It causes skin irritation and serious eye damage . It also causes damage to organs, specifically the respiratory system . It is toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

2,3-diiodo-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZLQUGKAWALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B2775907.png)

![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)

![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)

![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2775924.png)